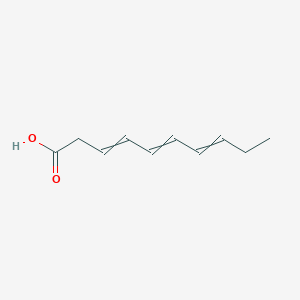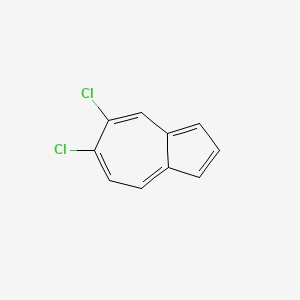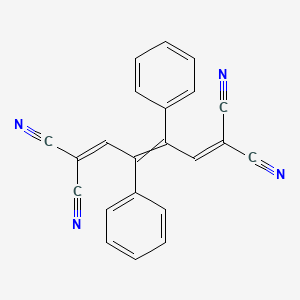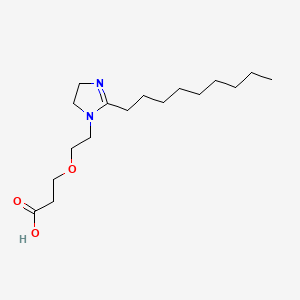
1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline is a chemical compound that belongs to the class of imidazolines. Imidazolines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a carboxyethoxyethyl group and a nonyl chain attached to the imidazoline ring. It is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline typically involves the reaction of nonylamine with ethylene oxide to form a nonyl-ethanolamine intermediate. This intermediate is then reacted with imidazoline to form the final product. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The process may involve multiple steps, including purification and distillation, to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The imidazoline ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted imidazolines depending on the electrophile used.
Applications De Recherche Scientifique
1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline involves its ability to interact with various molecular targets through its amphiphilic structure. The nonyl chain provides hydrophobic interactions, while the carboxyethoxyethyl group offers hydrophilic interactions. This dual nature allows the compound to stabilize emulsions, enhance solubility, and interact with biological membranes, making it effective in various applications.
Comparaison Avec Des Composés Similaires
- 1-(Carboxyethoxyethyl)-2-decyl-2-imidazoline
- 1-(Carboxyethoxyethyl)-2-dodecyl-2-imidazoline
Comparison: 1-(Carboxyethoxyethyl)-2-nonyl-2-imidazoline is unique due to its specific nonyl chain length, which provides a balance between hydrophobic and hydrophilic properties. Compared to its similar compounds with longer or shorter alkyl chains, it offers optimal surfactant properties, making it more effective in certain applications such as emulsification and corrosion inhibition.
Propriétés
Numéro CAS |
63451-22-9 |
|---|---|
Formule moléculaire |
C17H32N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-[2-(2-nonyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoic acid |
InChI |
InChI=1S/C17H32N2O3/c1-2-3-4-5-6-7-8-9-16-18-11-12-19(16)13-15-22-14-10-17(20)21/h2-15H2,1H3,(H,20,21) |
Clé InChI |
ZSFQBACWJYFLKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=NCCN1CCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


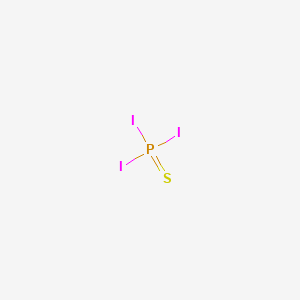
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)

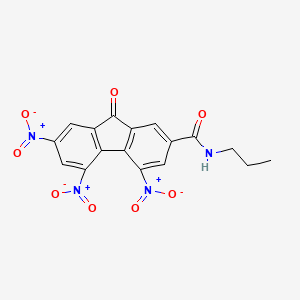

![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)

